Cadmium and erbium are two distinct chemical elements with unique properties and applications. Cadmium, represented by the symbol and atomic number 48, is a soft, silvery-white metal that belongs to group 12 of the periodic table. It is primarily obtained as a byproduct of zinc production and is known for its toxicity and environmental impact. Erbium, denoted as with atomic number 68, is a rare earth element classified within the lanthanide series. It is characterized by its silvery-white appearance and is used in various technological applications, including telecommunications and lasers.
The synthesis of cadmium-erbium compounds can be achieved through several methods:
During hydrothermal synthesis, parameters such as temperature, pressure, and concentration are critical for achieving desired compound characteristics. For example, varying erbium concentrations can significantly affect the structural properties of cadmium selenide thin films .
Cadmium and erbium engage in various chemical reactions:
The reactions often depend on environmental conditions such as temperature and concentration. For instance, erbium reacts more vigorously with hot water compared to cold water.
The mechanism of action for cadmium-erbium compounds involves the interaction between cadmium ions and erbium ions during synthesis processes like chemical bath deposition or hydrothermal synthesis. The incorporation of erbium into cadmium matrices can modify electronic properties due to erbium's unique electronic configuration, allowing for potential applications in optoelectronics.
Cadmium compounds exhibit toxicological effects upon exposure, while erbium's reactivity allows it to form various compounds essential for technological applications such as lasers and optical fibers.
Both cadmium and erbium have significant scientific uses:
The Cd-Er binary system exhibits multiple intermetallic phases with distinct stoichiometries and crystallographic features, as established through thermal and structural analyses. Phase equilibria studies reveal six invariant reactions, including eutectic and peritectic transformations, governing the formation of intermediate compounds across the composition range. The system is characterized by limited solid solubility at both terminal ends (<2 at.% Er in Cd, <0.5 at.% Cd in Er), with intermetallic phases dominating the intermediate composition range. Key phases include ErCd₃ (cubic, AuCu₃-type), ErCd₂ (orthorhombic), ErCd (cubic, CsCl-type), and Er₂Cd (hexagonal) [2] [5].
Table 1: Intermetallic Phases in the Cd-Er System
Compound | Crystal Structure | Space Group | Lattice Parameters (Å) | Melting Behavior |
---|---|---|---|---|
ErCd₃ | Cubic (AuCu₃-type) | Pm-3m | a=4.82 | Congruent (1075°C) |
ErCd₂ | Orthorhombic | Cmcm | a=4.52, b=9.10, c=13.15 | Peritectic (725°C) |
ErCd | Cubic (CsCl-type) | Pm-3m | a=3.67 | Congruent (1210°C) |
Er₂Cd | Hexagonal | P6₃/mmc | a=6.32, c=9.98 | Peritectic (1295°C) |
The eutectic reaction L ↔ (Cd) + ErCd₃ occurs at 315°C and ~15 at.% Er, while the highest melting compound (ErCd) forms congruently at 1210°C [2]. The ErCd₃ phase demonstrates significant structural stability and serves as a foundational compound for ternary derivatives. Phase formation mechanisms are influenced by atomic size mismatch (Er: 1.76 Å, Cd: 1.58 Å) and electronic factors, with valence electron concentrations playing a crucial role in phase stability [5].
Magnetron sputtering enables precise stoichiometric control in Cd-Er thin films by co-sputtering elemental targets or employing compound targets. The process utilizes Ar plasma bombardment (energy 100-500 eV) to eject target material, with sputter yields influenced by target composition and bonding energies. For Cd-Er systems, balanced magnetrons with optimized power distribution (Er target: 250W DC, Cd target: 80W RF) achieve stoichiometric transfer. Substrate biasing (-50 to -100V) enhances film density by increasing adatom mobility, while substrate rotation improves thickness uniformity [1] [6].
Table 2: Magnetron Sputtering Parameters for Cd-Er Films
Parameter | Value Range | Influence on Film Properties |
---|---|---|
Base Pressure | 1×10⁻⁶ - 5×10⁻⁶ Torr | Reduces oxide contamination |
Ar Working Pressure | 3-10 mTorr | Higher pressure increases grain size |
Substrate Temperature | 25-400°C | Higher T improves crystallinity |
Target-to-Substrate | 5-15 cm | Shorter distance increases deposition rate |
Power Density (Er) | 2-5 W/cm² | Higher power increases Er content |
Power Density (Cd) | 1-3 W/cm² | Requires lower power due to Cd volatility |
For Cd-Er multilayer structures, sequential evaporation exploits the significant vapor pressure differences between Cd (Pvap=1.3 Pa at 400°C) and Er (Pvap=0.01 Pa at 1300°C). The Clausius-Clapeyron relationship governs source temperature control:
\ln P \cong - \frac{{\rm{\Delta}}{H_e}}{{RT}} + c
Where ΔH_e represents enthalpy of evaporation. Cd evaporation at 250-350°C provides sufficient flux (0.1-1 Pa vapor pressure), while Er requires 1100-1300°C. Crucible design is critical—graphite-lined boats prevent alloying, and water-cooled hearths minimize impurity incorporation. However, stoichiometric control remains challenging for co-deposition due to the large vapor pressure differential [1].
Sputtered Cd-Er films exhibit nanocrystalline structures (grain size 10-50 nm) with preferential (111) orientation in cubic phases. The sputtered atom energy (5-50 eV) significantly exceeds evaporated atoms (0.1-0.3 eV), promoting surface diffusion and densification. This energy difference translates to superior film adhesion (>50 MPa for sputtered vs. <20 MPa for evaporated). Electrical resistivity measurements show metallic behavior (ρ ≈ 50-100 μΩ·cm) for ErCd₃ films, while co-doped semiconductor matrices exhibit hopping conduction [1] [6]. Hydrogen barrier performance tests reveal that ErCd₃-containing multilayers reduce hydrogen permeability by 2-3 orders of magnitude compared to steel substrates, attributed to tortuous diffusion paths through intermetallic phases [6].
Sustainable solvothermal routes enable low-temperature fabrication (180-250°C) of Cd-Er nanocomposites using environmentally benign solvents (water, ethanol, ethylene glycol). The process involves dissolution-recrystallization mechanisms under autogenous pressure (10-50 bar), where metal precursors (e.g., ErCl₃, Cd(CH₃COO)₂) undergo hydrolysis and condensation reactions. Solvent selection critically controls nanostructure morphology:
Microwave-assisted solvothermal synthesis significantly enhances reaction kinetics, reducing processing times from 24 hours to <1 hour. Operating at 2.45 GHz with controlled power (300-1000W), microwave heating creates superheated domains that promote homogeneous nucleation. This technique produces monodisperse nanoparticles (size distribution <10%) with controlled phase composition. For Cd-Er systems, the reaction stoichiometry determines phase formation:
In-situ carbon coating occurs when carbohydrate precursors (e.g., glucose, starch) are added, creating nanocomposites with enhanced thermal stability. Carbon matrices (5-10 nm thick) inhibit particle agglomeration and provide conductive networks, making these materials suitable for electrocatalytic applications. XPS analysis confirms surface oxidation states of Er³⁺ and Cd²⁺, with carbon 1s peaks indicating sp²/sp³ hybridization in the coating [4].
Cd-Er intermetallics exhibit complex coordination environments and mixed bonding characteristics. ErCd₃ adopts the cubic AuCu₃-type structure (space group Pm-3m) where Er atoms occupy cube corners and Cd atoms reside at face centers. Each Er coordinates with 12 Cd atoms (d_Er-Cd=3.25 Å), forming cuboctahedral coordination polyhedra. The bonding analysis reveals metallic character with partial covalency, evidenced by DOS calculations showing Er 4f-Cd 5p hybridization near the Fermi level. The structural derivative ErCuCd₂ (orthorhombic, Cmcm space group) represents a ternary variant with Cu/Cd ordering, where Er atoms exhibit 15-coordination (6Cu + 9Cd) [5] [7].
High-temperature XRD studies reveal anomalous thermal expansion in ErCd (CsCl-type structure), with a negative thermal expansion coefficient (-2.7×10⁻⁶ K⁻¹) along the <111> direction between 300-500K. This behavior originates from phonon mode softening and transverse vibrational modes. The compound undergoes a reversible order-disorder transition at 980°C, transforming from B2 (CsCl-type) to B32 (NaTl-type) structure. The transformation kinetics follow an Avrami model with time exponent n=1.5, indicating diffusion-controlled growth with decreasing nucleation rate. Phase decomposition occurs at lower temperatures (400-600°C) via spinodal mechanisms, forming ErCd₃ + Er₂Cd mixtures [5].
Table 3: Structural and Thermodynamic Properties of Cd-Er Intermetallics
Property | ErCd₃ | ErCd₂ | ErCd | Er₂Cd |
---|---|---|---|---|
Crystal System | Cubic | Orthorhombic | Cubic | Hexagonal |
Pearson Symbol | cP4 | oC16 | cP2 | hP6 |
Formation Enthalpy (kJ/mol) | -42.3 ± 1.5 | -38.7 ± 2.1 | -29.8 ± 0.9 | -31.5 ± 1.2 |
Debye Temperature (K) | 215 | 198 | 285 | 235 |
Vickers Hardness (GPa) | 1.8 | 2.1 | 3.5 | 2.9 |
Electrical Resistivity (μΩ·cm) | 85 | 110 | 60 | 95 |
Cd-Er co-doping induces defect-mediated band gap modifications in ternary semiconductors. In TlGaSe₂ matrices, 2.5 mol% Cd-Er doping (Cd:Er ≈ 1:1) reduces the direct band gap from 2.08 eV to 1.92 eV while increasing the indirect gap from 1.78 eV to 1.85 eV, as determined by temperature-dependent absorption spectroscopy (100-300K). The dual doping creates isoelectronic traps that localize excitons, evidenced by 5 meV trap depth from photoluminescence measurements. Band gap temperature coefficients (dE_g/dT) decrease from -4.3×10⁻⁴ eV/K (undoped) to -3.1×10⁻⁴ eV/K (co-doped), indicating enhanced thermal stability of optical properties [3] [7].
Positron annihilation spectroscopy reveals vacancy-type defects in Cd-Er co-doped systems. Cd substitution at Ga sites creates cation vacancies (V_Cd") with concentration ~10¹⁸ cm⁻³, while Er³⁺ incorporation leads to compensating defects (e.g., interstitial oxygen). The predominant defect complexes include:
These complexes create deep levels within the band gap (0.3-0.7 eV from band edges), acting as recombination centers. Photoconductivity decay measurements show reduced carrier lifetimes (τ ≈ 2 μs) in co-doped crystals versus undoped (τ ≈ 15 μs), attributed to defect-assisted recombination. However, persistent photoconductivity emerges at low temperatures (<150K) due to carrier trapping at metastable defect configurations [3] [7].
Temperature-dependent Hall measurements (80-400K) reveal conduction mechanism transitions in Cd-Er co-doped TlGaSe₂:
The hopping conductivity arises from defect states near the Fermi level, with localization lengths of 2-3 nm estimated from Mott analysis. Cd-Er co-doping increases the thermoelectric power factor by 300% at 400K compared to undoped crystals, attributed to energy filtering effects at defect interfaces. Impedance spectroscopy identifies two relaxation processes: bulk conduction (τ₁ ≈ 10⁻⁵ s) and grain boundary effects (τ₂ ≈ 10⁻³ s), with the latter dominating in polycrystalline co-doped materials [3].
Table 4: Defect Complexes in Cd-Er Co-Doped TlGaSe₂
Defect Complex | Charge State | Formation Energy (eV) | Localization Energy (meV) | Role in Carrier Transport |
---|---|---|---|---|
[ErTl• - VCd"]ᴼ | Neutral | 1.25 | 25 (holes) | Trapping center |
[2ErTl• - VSe••]⁺ | Positive | 0.92 | 40 (electrons) | Recombination center |
[CdGa" - ErTl•]⁻ | Negative | 1.65 | 30 (electrons) | Scattering site |
[Oi•• - ErTl•]⁻ | Negative | 1.08 | 55 (holes) | Trapping center |
[VSe•• - CdGa"]ᴼ | Neutral | 0.75 | 20 (electrons) | Shallow donor |
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